molecular formula C8H8O2 B1315534 3-(Hydroxymethyl)benzaldehyde CAS No. 52010-98-7

3-(Hydroxymethyl)benzaldehyde

Cat. No.: B1315534
CAS No.: 52010-98-7
M. Wt: 136.15 g/mol
InChI Key: CDNQOMJEQKBLBN-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)benzaldehyde is an organic compound with the molecular formula C8H8O2 It consists of a benzene ring substituted with a hydroxymethyl group (-CH2OH) and an aldehyde group (-CHO) at the meta positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Hydroxymethyl)benzaldehyde can be synthesized through several methods. One common approach involves the oxidation of 3-(hydroxymethyl)toluene using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. Another method involves the formylation of 3-(hydroxymethyl)benzene using formylating agents like dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidizing agents and optimized reaction conditions to ensure high yield and purity. The choice of oxidizing agent and reaction conditions can vary depending on the desired scale and efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form 3-formylbenzoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The aldehyde group in this compound can be reduced to form 3-(hydroxymethyl)benzyl alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. For example, reaction with acyl chlorides can yield esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Acyl chlorides in the presence of a base such as pyridine.

Major Products:

    Oxidation: 3-formylbenzoic acid.

    Reduction: 3-(hydroxymethyl)benzyl alcohol.

    Substitution: Various esters and other derivatives depending on the substituent introduced.

Scientific Research Applications

3-(Hydroxymethyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules and can be used in the study of enzyme-catalyzed reactions.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)benzaldehyde depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid group through the transfer of electrons and protons. In reduction reactions, the aldehyde group is reduced to a primary alcohol through the addition of hydrogen atoms. The molecular targets and pathways involved in these reactions are determined by the specific reagents and conditions used.

Comparison with Similar Compounds

    4-(Hydroxymethyl)benzaldehyde: Similar structure but with the hydroxymethyl group at the para position.

    2-(Hydroxymethyl)benzaldehyde: Similar structure but with the hydroxymethyl group at the ortho position.

    3-(Methoxymethyl)benzaldehyde: Similar structure but with a methoxymethyl group instead of a hydroxymethyl group.

Comparison: 3-(Hydroxymethyl)benzaldehyde is unique due to the position of the hydroxymethyl group, which influences its reactivity and the types of reactions it can undergo. Compared to its para and ortho isomers, the meta position provides distinct steric and electronic effects, making it suitable for specific synthetic applications. The presence of the hydroxymethyl group also allows for versatile chemical modifications, distinguishing it from compounds with different substituents.

Properties

IUPAC Name

3-(hydroxymethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c9-5-7-2-1-3-8(4-7)6-10/h1-5,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNQOMJEQKBLBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80520852
Record name 3-(Hydroxymethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80520852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52010-98-7
Record name 3-(Hydroxymethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52010-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Hydroxymethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80520852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of isophtalaldehyde (8 g) in ethanol (80 mL) at room temperature was added NaBH4 portion wise, until about 50% reaction by TLC. The reaction mixture was quenched with 25% ammonium acetate, extracted with ethyl acetate, which was washed with brine (2×), dried over sodium sulfate, filtered and evaporated to dryness. Purification of the residue by flash chromatography using 50% ether in hexane afforded the pure title compound.
Quantity
8 g
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80 mL
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Synthesis routes and methods II

Procedure details

To a solution of isophtalaldehyde (8 g) in ethanol (80 mL) at room temperature was added NaBH portion wise, until about 50% reaction by TLC. The reaction mixture was quenched with 25% ammonium acetate, extracted with ethyl acetate, which was washed with brine (2x), dried over sodium sulfate, filtered and evaporated to dryness. Purification of the residue by flash chromatography using 50% ether in hexane afforded the pure title compound.
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8 g
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reactant
Reaction Step One
[Compound]
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NaBH
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80 mL
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Synthesis routes and methods III

Procedure details

A particularly advantageous feature of the oxidative method is shape selectivity, as illustrated by the oxidation of three benzenedimethanol isomers as shown in FIG. 1 (Example 6 below). Oxidation of 1,2-benzenedimethanol resulted in very low conversion, yielding a mixture of phthalide, phthalaldehyde, and 2-(hydroxymethyl)benzaldehyde (a mono-oxidized product). Oxidation of 1,3-benzenedimethanol yielded only the mono-oxidized product 3-(hydroxymethyl)benzaldehyde. Oxidation of 1,4-benzenedimethanol yielded terephthalaldehyde. These results show that the H-K-OMS-2 catalyst gives shape selective reaction products.
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Synthesis routes and methods IV

Procedure details

To isophthalaldehyde (200 g) in absolute ethanol (3 L) at 0° C. was added NaBH4 (15.6 g). After 1 hour at O° C. the reaction mixture was poured onto 25% aqueous ammonium acetate (2 L). The ethanol was evaporated and the product was extracted with EtOAc. The resulting mixture was purified by flash chromatography (30% EtOAc/Hexane) to provide 94 g of the title product.
Quantity
200 g
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15.6 g
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3 L
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2 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of identifying 2-hydroxy-3-(hydroxymethyl)benzaldehyde in Brachiaria humidicola root exudates?

A1: This discovery contributes to our understanding of Biological Nitrification Inhibition (BNI) [, ]. While previous research primarily attributed Brachiaria humidicola's BNI to diterpenes like 3-epi-brachialactone, this finding highlights the potential role of an assemblage of bioactive secondary metabolites in this process []. Further research into the individual contributions of these metabolites, including 2-hydroxy-3-(hydroxymethyl)benzaldehyde, to the overall BNI activity of Brachiaria humidicola is needed.

Q2: Is there any evidence of 2-hydroxy-3-(hydroxymethyl)benzaldehyde exhibiting biological activity?

A2: While the research provided focuses on other compounds, a closely related compound, 5-tert-butyl-2-hydroxy-3-hydroxymethyl-benzaldehyde, also found in p-tert-butylphenol-formaldehyde resin, has been identified as a contact allergen []. This suggests that 2-hydroxy-3-(hydroxymethyl)benzaldehyde and its structural analogs could have biological activities warranting further investigation.

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